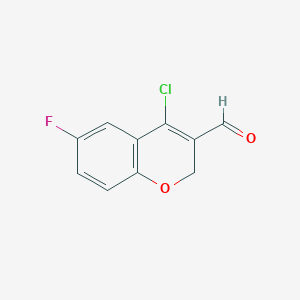

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

Description

Properties

IUPAC Name |

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFO2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLLNXBYFXPIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353194 | |

| Record name | 4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105799-69-7 | |

| Record name | 4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105799-69-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogues to provide a robust predictive framework for its characteristics and behavior.

Introduction

The 4-chloro-2H-chromene-3-carbaldehyde scaffold is a significant structural motif in organic synthesis and medicinal chemistry.[1] The presence of a vinyl chloride, an aldehyde, and a fluorinated benzene ring in 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde suggests a rich and versatile reactivity profile, making it a promising building block for the synthesis of novel heterocyclic compounds and potential drug candidates. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the conjugated system, makes this molecule susceptible to a variety of chemical transformations.

Synthesis

The most plausible and widely used method for the synthesis of 4-chloro-2H-chromene-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4][5][6] This reaction introduces a formyl group and a chlorine atom in a one-pot procedure from a suitable chromanone precursor.

Proposed Synthetic Protocol via Vilsmeier-Haack Reaction

The synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde can be envisioned starting from 6-fluorochroman-4-one. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating and chlorinating agent.[7]

Experimental Protocol:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (3 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (3 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with 6-fluorochroman-4-one: Dissolve 6-fluorochroman-4-one (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Reaction Progression: Stir the reaction mixture at room temperature for 1 hour, then heat to 60-70 °C for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture slowly into crushed ice with vigorous stirring.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. The solid product that precipitates out is collected by filtration.

-

Purification: Wash the crude product with cold water and dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.

A similar procedure has been successfully used for the synthesis of 6-chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde.[7]

Synthetic Workflow Diagram

References

- 1. 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. iosrjournals.org [iosrjournals.org]

Spectroscopic Data for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde Remains Elusive

A comprehensive search for spectroscopic data, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, for the specific compound 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde did not yield any direct results. The scientific literature readily available through extensive searches does not contain experimental data or detailed characterization for this particular molecule.

While information is available for structurally related compounds, these molecules possess different substitution patterns that would significantly alter their spectroscopic signatures. For instance, data has been reported for compounds such as 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, and 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde.[1][2][3][4][5][6][7][8] However, the absence of the 6-fluoro substituent in the first example, and the presence of a 4-oxo group and differing halogen positions in the others, prevent a direct and accurate comparison to the target molecule.

General reviews on the reactivity and synthesis of 4-chloro-2H-chromene-3-carbaldehyde scaffolds indicate their importance in organic synthesis and medicinal chemistry.[9] Additionally, mass spectrometry data for other chromene derivatives, such as 7-chloro-4-oxo-4H-chromene-2-carboxylic acid, have been detailed, but this information is not transferable to the requested compound due to the structural differences.[10]

Due to the lack of specific data for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows at this time. Further experimental work would be required to generate and report on the spectroscopic properties of this specific chromene derivative.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-2-phenyl-2<i>H</i>-chromene-3-carbaldehyde – Kudos: Growing the influence of research [growkudos.com]

- 9. 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chemdata.nist.gov [chemdata.nist.gov]

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde characterization

An In-depth Technical Guide on the Characterization of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.

For Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Specific experimental data for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is not extensively available in public literature. This guide is therefore based on established principles of organic chemistry and extrapolated data from structurally analogous compounds. The provided protocols and expected data serve as a foundational reference for researchers synthesizing and characterizing this or similar molecules.

Introduction

Substituted chromene scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde incorporates several key pharmacophores: a chromene nucleus, a reactive aldehyde group, and halogen substituents (chloro and fluoro) that can modulate its physicochemical and biological properties. This document provides a comprehensive guide to its synthesis, characterization, and potential biological significance.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is presented below. These values are computationally estimated and await experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆ClFO₂ |

| Molecular Weight | 212.61 g/mol |

| Exact Mass | 212.0044 |

| LogP | 2.5 - 3.0 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Appearance | Expected to be a pale yellow to white solid |

Synthesis Pathway

The most probable synthetic route to 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is via the Vilsmeier-Haack formylation of a 4-chloro-6-fluoro-2H-chromene precursor. This reaction uses a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce an aldehyde group at the C3 position of the chromene ring.

Caption: Synthetic workflow for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous dimethylformamide (DMF, 3 equivalents) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Addition of Chromene: Dissolve the starting material, 4-chloro-6-fluoro-2H-chromene (1 equivalent), in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench by pouring it onto crushed ice containing sodium acetate or a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Expected Data in CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity & Assignment |

| ~9.8 - 10.2 | (s, 1H, -CHO) |

| ~7.5 - 7.7 | (dd, 1H, Ar-H at C5) |

| ~7.0 - 7.2 | (m, 2H, Ar-H at C7, C8) |

| ~5.0 - 5.2 | (s, 2H, -OCH₂) |

| ¹³C NMR (Expected Data in CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~188 - 192 | Aldehyde Carbon (-CHO) |

| ~155 - 160 | C-F (Aromatic) |

| ~148 - 152 | Aromatic C-O |

| ~115 - 135 | Other Aromatic & Olefinic Carbons |

| ~110 - 115 | C3-CHO |

| ~65 - 70 | Methylene Carbon (-OCH₂) |

Infrared (IR) Spectroscopy

| Expected IR Absorption Bands (cm⁻¹) | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2820, ~2720 | C-H stretch (Aldehyde) |

| ~1680 - 1700 | C=O stretch (Conjugated Aldehyde) |

| ~1600 - 1620 | C=C stretch (Olefinic) |

| ~1450 - 1580 | C=C stretch (Aromatic) |

| ~1200 - 1250 | C-O-C stretch (Aryl ether) |

| ~1100 - 1150 | C-F stretch (Aromatic) |

| ~700 - 800 | C-Cl stretch |

Mass Spectrometry (MS)

| Expected Mass Spectrometry Data (ESI-MS) | |

| m/z Value | Assignment |

| ~213.0123 | [M+H]⁺ (Calculated for C₁₀H₇ClFO₂⁺) |

| ~235.9942 | [M+Na]⁺ (Calculated for C₁₀H₆ClFO₂Na⁺) |

| Note: The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1. |

Potential Biological Activity and Signaling Pathways

Many chromene derivatives are known to exhibit potent anticancer activity by interfering with critical cellular signaling pathways. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. It is plausible that 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde could act as an inhibitor within this pathway.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

The aldehyde functional group can potentially form covalent bonds with nucleophilic residues (like cysteine) in the active sites of kinases such as PI3K or Akt, leading to irreversible inhibition. The chloro and fluoro substituents can enhance binding affinity and cell permeability.

Experimental Protocol: Kinase Inhibition Assay

-

Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™) for PI3K or Akt.

-

Reagent Preparation: Prepare a stock solution of the test compound (4-chloro-6-fluoro-2H-chromene-3-carbaldehyde) in DMSO. Serially dilute the compound to obtain a range of concentrations.

-

Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and ATP. Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and measure the generated signal (luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase activity relative to the negative control. Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In-depth Technical Guide: 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is a halogenated derivative of the 2H-chromene scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The presence of the aldehyde functional group at the 3-position and the chloro and fluoro substituents on the chromene ring system suggests its potential as a versatile intermediate for the synthesis of more complex bioactive molecules. This technical guide provides a summary of the available physicochemical data, a detailed experimental protocol for a plausible synthetic route, and visualizations of the synthetic pathway and experimental workflow.

Physicochemical Properties

Quantitative data for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is limited. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 105799-69-7 | Commercial Suppliers |

| Molecular Formula | C₁₀H₆ClFO₂ | Commercial Suppliers |

| Molecular Weight | 212.61 g/mol | Commercial Suppliers |

| Melting Point | 84-88 °C | Commercial Suppliers |

| Boiling Point | 84-86 °C | Commercial Suppliers |

Note: The reported boiling point appears anomalous as it is very close to the melting point. This may be pressure-dependent or an error in the supplier data. Further experimental verification is required.

Synthesis

General Experimental Protocol: Vilsmeier-Haack Reaction for the Synthesis of Chromone-3-carbaldehydes

This protocol is a generalized procedure based on literature reports for the Vilsmeier-Haack synthesis of related chromone-3-carbaldehydes.

Materials:

-

Substituted 2-hydroxyacetophenone (e.g., 2-hydroxy-4-fluoroacetophenone)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Deionized water

-

Appropriate solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Solvents for recrystallization (e.g., ethanol, methanol)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath

-

Condenser

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Vilsmeier Reagent: In a fume hood, a round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed in an ice bath. Anhydrous DMF (3 equivalents) is added to the flask and stirring is initiated. Phosphorus oxychloride (3 equivalents) is then added dropwise from the dropping funnel, ensuring the temperature is maintained between 0-5 °C. The mixture is stirred for an additional 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Reaction with 2-Hydroxyacetophenone: The substituted 2-hydroxyacetophenone (1 equivalent) is dissolved in a minimal amount of anhydrous DMF. This solution is then added dropwise to the pre-formed Vilsmeier reagent, while maintaining the reaction temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to 60-70 °C and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully and slowly poured into a beaker containing crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt, leading to the precipitation of the crude chromone-3-carbaldehyde.

-

Isolation and Purification: The solid precipitate is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove residual DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Visualizations

Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the logical steps involved in the Vilsmeier-Haack synthesis of a 4-chloro-chromene-3-carbaldehyde from a substituted phenol.

Caption: Generalized Vilsmeier-Haack reaction pathway.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the synthesis and purification of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde via the Vilsmeier-Haack reaction.

Caption: Experimental workflow for synthesis and purification.

Biological Activity and Drug Development Potential

Currently, there is no specific information in the peer-reviewed scientific literature regarding the biological activity or potential therapeutic applications of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde. However, the broader class of chromene derivatives is well-documented to exhibit a wide range of pharmacological properties, including but not limited to:

-

Anticancer activity: Various substituted chromenes have demonstrated cytotoxicity against numerous cancer cell lines.

-

Antimicrobial effects: Chromene derivatives have been investigated for their antibacterial and antifungal properties.

-

Anti-inflammatory properties: Some chromenes have shown potential as anti-inflammatory agents.

-

Antiviral activity: Certain chromene-based compounds have been explored for their antiviral efficacy.

The presence of the reactive aldehyde group in 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde makes it an attractive starting material for the synthesis of a library of derivatives. Through reactions such as condensation, oxidation, and reduction, a diverse range of compounds can be generated. These new chemical entities could then be screened for various biological activities, potentially leading to the discovery of novel therapeutic agents. The chloro and fluoro substituents can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making this scaffold a promising area for further investigation in drug discovery programs.

Conclusion

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is a chemical entity with potential as a building block in medicinal chemistry. While specific biological data for this compound is currently lacking, its structural features and the known bioactivities of the chromene class of compounds warrant further investigation. The synthetic route via the Vilsmeier-Haack reaction provides a viable method for its preparation, enabling the generation of derivatives for biological screening and drug development efforts. Researchers are encouraged to explore the synthetic utility and pharmacological profile of this and related compounds.

An In-Depth Technical Guide to 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is a halogenated heterocyclic compound belonging to the 2H-chromene class of molecules. The chromene scaffold is a prominent feature in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. The presence of both chloro and fluoro substituents on the chromene ring suggests that this compound may possess unique physicochemical properties and biological functions, making it a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an analysis of the biological potential based on structurally related compounds.

Chemical Profile

| Property | Value |

| IUPAC Name | 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde |

| Molecular Formula | C₁₀H₆ClFO₂ |

| Molecular Weight | 212.61 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1F)OC=C(C2=O)Cl |

| InChI Key | InChI=1S/C10H6ClFO2/c11-8-6(5-13)4-14-10-3-1-7(12)2-9(10)8 |

| Appearance | Predicted to be a solid at room temperature |

Proposed Synthesis

The proposed synthesis involves a two-step process starting from 4-fluorophenol. The initial step would be the synthesis of the key intermediate, 6-fluorochroman-4-one. This intermediate can then undergo a Vilsmeier-Haack reaction to yield the final product.

Experimental Protocol

Step 1: Synthesis of 6-fluorochroman-4-one

6-fluorochroman-4-one is a known intermediate in the synthesis of various pharmaceuticals. One common method for its preparation is the cyclization of 3-(4-fluorophenoxy)propanoic acid.

-

Preparation of 3-(4-fluorophenoxy)propanoic acid: 4-fluorophenol is reacted with acrylonitrile in the presence of a base such as sodium hydroxide. The resulting nitrile is then hydrolyzed with a strong acid (e.g., hydrochloric acid) to yield 3-(4-fluorophenoxy)propanoic acid.

-

Cyclization: The 3-(4-fluorophenoxy)propanoic acid is then treated with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) and heated to induce an intramolecular Friedel-Crafts acylation, yielding 6-fluorochroman-4-one. The product is then purified by crystallization or column chromatography.

Step 2: Vilsmeier-Haack formylation of 6-fluorochroman-4-one

The Vilsmeier-Haack reaction introduces a formyl group and a chlorine atom at the 3 and 4 positions of the chromanone ring, respectively.

-

Reagent Preparation: The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C with constant stirring.

-

Reaction: 6-fluorochroman-4-one, dissolved in a suitable solvent like DMF or dichloromethane, is added to the pre-formed Vilsmeier reagent. The reaction mixture is then heated, typically between 60-80°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and carefully poured into crushed ice. The resulting mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford pure 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.

Mandatory Visualizations

Caption: Proposed synthetic workflow for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.

Biological Profile and Drug Development Potential

While there is no specific biological data available for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, the broader class of chromene derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.

The following table summarizes the biological activities of some structurally related chromene derivatives to provide an insight into the potential therapeutic applications of the title compound.

| Compound/Derivative Class | Biological Activity | IC₅₀/Activity | Reference |

| 2H-chromene-3-carbonyl derivatives | Selective Estrogen Receptor Degraders (SERDs) | IC₅₀ = 0.8 µM (MCF-7 cells) | [2] |

| 4H-chromene-3-carboxamide derivatives | Antibacterial, Antioxidant | MIC = 9.3 µg/mL, IC₅₀ = 1.10 µg/mL | [3] |

| Furo[2,3-h]chromene derivatives | Cholinesterase and β-Secretase Inhibition | IC₅₀ = 18.1 µM (AChE) | [4] |

| 6-bromo-8-ethoxy-3-nitro-2H-chromene | Antitumor | - | [5] |

| Chromone-3-carbaldehyde derivatives | Trypanocidal | IC₅₀ = 1.3 µg/mL | [6] |

The diverse biological activities of chromene derivatives suggest that 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde could be a valuable scaffold for the development of new therapeutic agents. The presence of the aldehyde group provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Caption: A generalized workflow for drug discovery involving a chromene derivative.

Conclusion

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde represents a promising, yet underexplored, molecule in the vast landscape of heterocyclic chemistry. Based on the established chemistry of related compounds, a reliable synthetic pathway via the Vilsmeier-Haack reaction is proposed. The rich biological activity profile of the chromene family of compounds suggests that this particular derivative warrants further investigation for its potential applications in drug discovery and development. The information and protocols provided in this guide aim to facilitate future research into this intriguing molecule.

References

- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 2. Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [univendspace.univen.ac.za]

starting materials for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde synthesis

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Synthetic Strategy Overview

The synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is a multi-step process commencing from readily available starting materials. The overall strategy involves the initial construction of a substituted 2'-hydroxyacetophenone, followed by a Vilsmeier-Haack reaction to form the chromene core with simultaneous formylation and chlorination.

Caption: Proposed synthetic pathway for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.

Starting Materials and Reagents

A comprehensive list of the necessary starting materials and reagents for the entire synthetic sequence is provided below.

| Compound Name | Role | Step Used |

| 4-Fluorophenol | Starting Material | 1 |

| Acetic Anhydride | Reagent | 1 |

| Pyridine | Catalyst | 1 |

| Aluminum Chloride (AlCl₃) | Catalyst | 1 |

| Dichloromethane (CH₂Cl₂) | Solvent | 1 |

| Hydrochloric Acid (HCl) | Reagent | 1 |

| 5-Fluoro-2-hydroxyacetophenone | Intermediate | 2 |

| Phosphorus Oxychloride (POCl₃) | Reagent | 2 |

| N,N-Dimethylformamide (DMF) | Reagent/Solvent | 2 |

| Sodium Acetate (NaOAc) | Reagent | 2 |

| Diethyl Ether (Et₂O) | Solvent | 2 |

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-hydroxyacetophenone via Fries Rearrangement

The initial step involves the synthesis of the key intermediate, 5-fluoro-2-hydroxyacetophenone, from 4-fluorophenol through a Fries rearrangement. This reaction proceeds via the initial formation of an aryl ester, which then rearranges to the corresponding hydroxyaryl ketone in the presence of a Lewis acid catalyst.[1][2][3][4][5]

3.1. Acetylation of 4-Fluorophenol

-

To a solution of 4-fluorophenol in a suitable solvent such as dichloromethane, add a slight excess of acetic anhydride.

-

Catalytic amounts of pyridine are then added, and the reaction mixture is stirred at room temperature.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-fluorophenyl acetate.

3.2. Fries Rearrangement of 4-Fluorophenyl Acetate

-

To a cooled solution of 4-fluorophenyl acetate in a dry, inert solvent like dichloromethane, add an excess of anhydrous aluminum chloride in portions while maintaining a low temperature.

-

The reaction temperature is a critical parameter to control the regioselectivity of the rearrangement. Lower temperatures generally favor the formation of the para-isomer (4-hydroxy-3-fluoroacetophenone), while higher temperatures favor the ortho-isomer (5-fluoro-2-hydroxyacetophenone).[2][3]

-

The reaction mixture is stirred for several hours, with the progress monitored by TLC.

-

After the reaction is complete, it is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification of the crude product is typically achieved by column chromatography to isolate the desired 5-fluoro-2-hydroxyacetophenone.

| Parameter | Condition |

| Reaction | Fries Rearrangement |

| Starting Material | 4-Fluorophenyl acetate |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane |

| Temperature | Varies (Higher temp. for ortho) |

| Work-up | Acidic aqueous quench |

Step 2: Synthesis of 4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde via Vilsmeier-Haack Reaction

The core of this synthesis is the Vilsmeier-Haack reaction, which in this case, is a one-pot procedure that achieves the formation of the chromene ring, formylation at the 3-position, and chlorination at the 4-position.[6][7][8][9] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

3.3. Detailed Experimental Protocol

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature below 5 °C. An excess of the Vilsmeier reagent is typically required for the chlorination step.

-

After the addition is complete, stir the mixture at low temperature for a period to ensure the complete formation of the Vilsmeier reagent.

-

To this mixture, add a solution of 5-fluoro-2-hydroxyacetophenone in a minimal amount of DMF dropwise, while still maintaining the low temperature.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature typically in the range of 60-80 °C for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.[10]

| Parameter | Condition |

| Reaction | Vilsmeier-Haack Reaction |

| Starting Material | 5-Fluoro-2-hydroxyacetophenone |

| Reagents | POCl₃, DMF |

| Temperature | 0 °C to 60-80 °C |

| Work-up | Quenching on ice |

| Yield | Moderate to good (typically) |

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through a series of well-established steps:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide reacts with phosphorus oxychloride to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][7][8]

-

Electrophilic Attack: The electron-rich aromatic ring of 5-fluoro-2-hydroxyacetophenone attacks the electrophilic carbon of the Vilsmeier reagent.

-

Cyclization: The hydroxyl group of the acetophenone then attacks the iminium carbon, leading to cyclization and the formation of the chromene ring.

-

Chlorination and Formylation: It is proposed that an excess of the Vilsmeier reagent facilitates the chlorination of the ketone at the 4-position. Subsequent hydrolysis during the work-up quenches the iminium salt to reveal the aldehyde functionality at the 3-position.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis.

| Step | Product | Typical Yield | Key Analytical Data |

| 1 | 5-Fluoro-2-hydroxyacetophenone | Variable (depends on conditions) | ¹H NMR, ¹³C NMR, IR |

| 2 | 4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde | Moderate to Good | ¹H NMR, ¹³C NMR, Mass Spec, IR |

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled with extreme care.

-

The quenching of the Vilsmeier-Haack reaction is exothermic and should be done slowly and with efficient cooling.

References

- 1. Preparation process of 5-fluoro-2-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Fries Rearrangement [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Technical Guide on 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde: Data Unavailability

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific data for the physical properties, experimental protocols, and biological activities of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.

This compound appears to be a highly specific, likely non-commercial chemical intermediate, for which detailed characterization data has not been published in accessible sources. While information is available for structurally related compounds, these analogs possess different substitution patterns that critically influence their physical and chemical properties. Therefore, extrapolating data from these related molecules would not provide an accurate technical profile for the target compound.

For instance, data was found for analogs such as 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde and various fluorinated or chlorinated coumarin-3-carbaldehydes (which contain an additional carbonyl group at the 2-position, significantly altering the molecule's properties). However, no specific melting points, boiling points, solubility data, or detailed spectroscopic analyses for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde are available.

Consequently, the core requirements for this technical guide—a summary of quantitative data, detailed experimental protocols, and visualizations of associated workflows or pathways—cannot be fulfilled.

Logical Workflow: Hypothetical Physical Property Analysis

In the absence of experimental data for the target compound, a generalized workflow for the characterization of a novel chemical entity is presented below. This diagram illustrates the logical sequence of analyses that researchers would typically perform to determine the core physical properties of a newly synthesized compound like 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.

Caption: Generalized workflow for physicochemical characterization.

Researchers, scientists, and drug development professionals seeking information on 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde should be aware that this compound is not well-characterized in the public domain. Any research involving this molecule would necessitate a foundational de novo analysis to establish its physical and chemical properties. The workflow provided above serves as a standard methodological template for such a characterization campaign.

Navigating the Synthesis and Potential Biological Activity of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde: A Technical Review of Analogous Compounds

For Immediate Release

A deep dive into the synthetic pathways and potential pharmacological significance of the novel chromene derivative, 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, is presented in this technical guide. In the absence of direct literature on this specific molecule, this review collates and analyzes data from its closest structural analogs to provide a comprehensive resource for researchers, scientists, and professionals in drug development. The insights gathered from related 4-chloro-2H-chromene-3-carbaldehydes and 6-fluoro-chromene derivatives offer a foundational understanding for future exploration of this promising scaffold.

The chromene nucleus is a well-established pharmacophore present in a myriad of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological efficacy of these molecules. This guide focuses on the synthesis and potential bioactivity of the specifically substituted 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, leveraging available data on its structural relatives.

Synthetic Strategies: Insights from Analogs

The synthesis of 4-chloro-2H-chromene-3-carbaldehydes is most prominently achieved through the Vilsmeier-Haack reaction.[4][5][6] This versatile one-pot reaction typically utilizes a substituted chroman-4-one as the starting material, which is treated with a Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and dimethylformamide) to yield the desired 4-chloro-2H-chromene-3-carbaldehyde.[7][8] While no specific protocol for the 6-fluoro substituted target compound is available, the synthesis can be extrapolated from established procedures for similar structures.

General Synthetic Workflow

The logical flow for the synthesis of 4-chloro-chromene-3-carbaldehydes from a suitable precursor is depicted below.

Experimental Protocols for Analogous Compounds

Due to the absence of specific literature for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, the following detailed experimental protocols for the synthesis of key analogous compounds are provided.

Protocol 1: Synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde from Flavanone [8]

-

Materials: Flavanone (2-phenylchroman-4-one), Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF), Ice-cold water.

-

Procedure:

-

To a round-bottom flask, add flavanone (1 equivalent).

-

Carefully add phosphorus oxychloride (a significant excess, e.g., ~160 equivalents) and dimethylformamide (catalytic amount) to the flask.

-

Stir the reaction mixture vigorously at room temperature for 6-7 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring.

-

A precipitate of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde will form.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with water to remove any residual reagents.

-

Dry the purified product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Protocol 2: General Procedure for the Vilsmeier-Haack Reaction to Synthesize Chromone-3-carbaldehydes from 2-Hydroxyacetophenones [4][9]

-

Materials: Substituted 2-hydroxyacetophenone, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF), Ice, Water.

-

Procedure:

-

In a fume hood, prepare the Vilsmeier reagent by slowly adding POCl₃ (3 equivalents) to ice-cold DMF (3 equivalents) with stirring, maintaining the temperature between 0-5 °C.

-

Stir the mixture at this temperature for an additional 30-60 minutes.

-

Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of DMF.

-

Add the 2-hydroxyacetophenone solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

-

Potential Biological Activities: An Inferential Analysis

While the biological profile of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde remains uninvestigated, the known activities of its analogs suggest promising avenues for research. Halogenated chromenes have demonstrated significant potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Various substituted chromene derivatives have been reported to exhibit potent antibacterial and antifungal activities.[10][11] The presence of halogen atoms on the chromene scaffold has been shown to be beneficial for antimicrobial potency.[12] For instance, certain halogenated 3-nitro-2H-chromenes have displayed significant activity against multidrug-resistant bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[12]

Anticancer Activity

The chromene core is a key structural motif in numerous compounds with demonstrated anticancer properties.[2][3][13][14] Derivatives of 4H-chromene have shown cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).[1][13][14] The mode of action often involves the induction of apoptosis and cell cycle arrest. The specific substitution pattern on the chromene ring plays a crucial role in determining the anticancer efficacy.

Enzyme Inhibition

Fluorine-containing organic molecules are of particular interest in drug discovery due to fluorine's unique properties, which can enhance metabolic stability, binding affinity, and bioavailability.[15][16][17] Fluoro-substituted ketones, structurally related to the aldehyde functional group in the target compound, are known to be potent inhibitors of various hydrolytic enzymes.[18] It is plausible that 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde could exhibit inhibitory activity against specific enzymes, a hypothesis that warrants experimental validation.

Quantitative Data from Analogous Compounds

The following tables summarize the available quantitative data for the biological activities of structurally related chromene derivatives.

Table 1: Antimicrobial Activity of Halogenated Chromene Analogs

| Compound | Organism | Activity (MIC in µg/mL) | Reference |

| Tri-halogenated 3-nitro-2H-chromene (5s) | S. aureus (multidrug-resistant) | 4 | [12] |

| Tri-halogenated 3-nitro-2H-chromene (5s) | S. epidermidis (multidrug-resistant) | 1-4 | [12] |

Table 2: Anticancer Activity of Substituted Chromene Analogs

| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |

| 4H-chromene-based azo chromophore (12) | HCT-116, MCF-7, HepG-2 | 0.3 - 2 | [1] |

| 4H-chromene-based azo chromophore (13) | HCT-116, MCF-7, HepG-2 | 0.3 - 2 | [1] |

| 4H-benzo[h]chromene derivative (59) | Various | 0.7 - 3.0 | [1] |

| 4H-benzo[h]chromene derivative (60) | Various | 0.8 - 1.4 | [1] |

| Chromene-Azo Sulfonamide Hybrid (7f) | HepG-2, MCF-7, HCT-116 | Remarkable antitumor activity | [13] |

| Chromene-Azo Sulfonamide Hybrid (7g) | HepG-2, MCF-7, HCT-116 | Remarkable antitumor activity | [13] |

Future Directions and Significance

The synthesis and biological evaluation of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde represent a promising area for future research. The logical progression of this research is outlined below.

The unique combination of chloro and fluoro substituents on the chromene-3-carbaldehyde scaffold could lead to novel compounds with enhanced therapeutic properties. This technical guide, by consolidating the knowledge from analogous structures, serves as a critical starting point for unlocking the full potential of this intriguing molecule. Further investigation is warranted to synthesize this compound, characterize its properties, and explore its biological activities in detail.

References

- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde as a versatile building block in organic synthesis. The protocols outlined below are based on established literature and offer step-by-step guidance for the synthesis of the starting material and its subsequent transformation into various heterocyclic scaffolds of interest in medicinal chemistry and drug development.

Synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

The primary route to 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde involves a two-step process: the Vilsmeier-Haack formylation of a substituted 2-hydroxyacetophenone to yield a 4-oxo-4H-chromene-3-carbaldehyde, followed by conversion to the target 4-chloro derivative.

Protocol: Vilsmeier-Haack Synthesis of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde

This protocol describes the synthesis of the precursor, 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, from 2'-hydroxy-5'-fluoroacetophenone.[1]

Materials:

-

2'-Hydroxy-5'-fluoroacetophenone

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

Procedure:

-

Preparation of the Vilsmeier Reagent: In a fume hood, place a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice bath. Add anhydrous DMF (3 equivalents) to the flask and begin stirring. Slowly add POCl₃ (3 equivalents) dropwise from the dropping funnel, maintaining the temperature between 0-5 °C. After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes.[1]

-

Reaction with 2'-hydroxy-5'-fluoroacetophenone: Dissolve 2'-hydroxy-5'-fluoroacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.[1]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up: After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to hydrolyze the intermediate. A precipitate of the crude product should form.[1]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1]

Quantitative Data:

| Starting Material | Product | Reported Yield (%) |

| 2'-Hydroxy-5'-fluoroacetophenone | 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | 46 |

Experimental Workflow:

References

Application Notes and Protocols for the Derivatization of 4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde. This versatile scaffold is a key starting material for the synthesis of a diverse library of chromene derivatives with potential applications in medicinal chemistry and drug discovery. The presence of a reactive aldehyde group at the 3-position, along with chloro and fluoro substituents on the chromene ring, offers multiple avenues for structural modification to modulate biological activity.

Chromene derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The derivatization of the aldehyde functional group allows for the introduction of various pharmacophores, which can enhance efficacy, selectivity, and pharmacokinetic properties. The protocols outlined below describe common and effective methods for synthesizing Schiff bases, hydrazones, and Knoevenagel condensation products from 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.

Key Derivatization Reactions

The aldehyde group of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is amenable to a variety of condensation reactions. The primary derivatization strategies explored in these notes are:

-

Schiff Base Formation: Reaction with primary amines to form imines (Schiff bases).

-

Hydrazone Formation: Reaction with hydrazines and hydrazides.

-

Knoevenagel Condensation: Reaction with active methylene compounds.

These reactions are generally high-yielding and can be performed under mild conditions, making them suitable for the generation of compound libraries for high-throughput screening.

Data Presentation

The following tables summarize the expected yields and reaction times for the synthesis of various derivatives under optimized conditions.

Table 1: Synthesis of Schiff Base Derivatives

| Entry | Primary Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Aniline | Ethanol | Acetic Acid | 4 | 92 |

| 2 | 4-Methoxyaniline | Ethanol | Acetic Acid | 4 | 95 |

| 3 | 4-Chloroaniline | Ethanol | Acetic Acid | 5 | 90 |

| 4 | Benzylamine | Methanol | None | 3 | 88 |

Table 2: Synthesis of Hydrazone Derivatives

| Entry | Hydrazine/Hydrazide | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Hydrazine Hydrate | Ethanol | Acetic Acid | 2 | 94 |

| 2 | Phenylhydrazine | Ethanol | Acetic Acid | 3 | 91 |

| 3 | Isonicotinohydrazide | Ethanol | Acetic Acid | 6 | 89 |

| 4 | Thiosemicarbazide | Methanol | Acetic Acid | 5 | 85 |

Table 3: Knoevenagel Condensation Products

| Entry | Active Methylene Compound | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Malononitrile | Ethanol | Piperidine | 2 | 96 |

| 2 | Ethyl Cyanoacetate | Ethanol | Piperidine | 3 | 93 |

| 3 | Barbituric Acid | Water/Ethanol | Pyridine | 6 | 87 |

Experimental Protocols

General Considerations:

-

All reagents should be of analytical grade and used as received unless otherwise noted.

-

Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

-

Product purification can be achieved by recrystallization from appropriate solvents.

-

Characterization of synthesized compounds should be performed using standard analytical techniques such as NMR, IR, and Mass Spectrometry.

Protocol 1: General Procedure for the Synthesis of Schiff Bases

-

In a round-bottom flask, dissolve 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde (1.0 eq.) in ethanol (10 mL).

-

Add the respective primary amine (1.0 eq.) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for the time specified in Table 1, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.

-

If necessary, the product can be further purified by recrystallization.

Protocol 2: General Procedure for the Synthesis of Hydrazones

-

Suspend 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde (1.0 eq.) in ethanol (15 mL).

-

Add the corresponding hydrazine or hydrazide (1.0 eq.) to the suspension.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for the time indicated in Table 2, with TLC monitoring.

-

After cooling to room temperature, the solid product is isolated by filtration.

-

Wash the precipitate with cold ethanol and dry to obtain the desired hydrazone.

-

Recrystallization can be performed for further purification if required.

Protocol 3: General Procedure for Knoevenagel Condensation

-

Dissolve 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde (1.0 eq.) and the active methylene compound (1.0 eq.) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (3-4 drops) to the solution.

-

Stir the reaction mixture at room temperature for the duration specified in Table 3. Monitor the reaction by TLC.

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

-

The crude product can be recrystallized from a suitable solvent to afford the pure compound.

Visualizations

Reaction Schemes

Caption: Key derivatization reactions of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.

Experimental Workflow

Caption: General experimental workflow for the synthesis of derivatives.

Potential Signaling Pathways and Biological Activities

While specific biological data for derivatives of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is not yet extensively reported, the broader class of chromene-containing compounds has been shown to interact with various biological targets. It is hypothesized that the synthesized derivatives could exhibit activities related to the following pathways, which are common targets for chromene scaffolds:

-

Anti-proliferative Activity: Many chromene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism often involves the induction of apoptosis through pathways such as the inhibition of tubulin polymerization or the modulation of kinase activity.

-

Enzyme Inhibition: Chromene-based structures have been identified as inhibitors of enzymes like cholinesterases, which is relevant for neurodegenerative diseases.[3]

-

Antimicrobial and Anti-inflammatory Effects: The chromene nucleus is a common feature in compounds with antimicrobial and anti-inflammatory properties.[2] These effects may be mediated through the inhibition of microbial growth pathways or by modulating inflammatory signaling cascades.

The derivatization of the aldehyde group can significantly influence the interaction of these molecules with their biological targets. For instance, the introduction of aromatic rings via Schiff base formation can enhance pi-pi stacking interactions with protein residues, while the formation of hydrazones can introduce additional hydrogen bonding capabilities.

References

- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is a versatile synthetic intermediate possessing a highly reactive chromene scaffold. The presence of the chloro, fluoro, and carbaldehyde functionalities at strategic positions makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent utilization in the preparation of biologically active molecules. The chromene nucleus is a core structure in many natural products and pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde offers unique opportunities for the development of novel therapeutic agents.

Synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

The primary method for the synthesis of 4-chloro-2H-chromene-3-carbaldehydes is the Vilsmeier-Haack reaction of the corresponding chroman-4-one.[2] This reaction involves the formylation of an activated aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3]

Experimental Protocol: Synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

This protocol is adapted from the general procedure for the Vilsmeier-Haack reaction on chroman-4-ones.

Step 1: Synthesis of 6-fluorochroman-4-one (Precursor)

A plausible synthetic route to the precursor, 6-fluorochroman-4-one, starts from p-fluorophenol and involves a series of reactions including addition, hydrolysis, cyclization, and reduction.[4]

Step 2: Vilsmeier-Haack Reaction

-

Materials:

-

6-fluorochroman-4-one

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Standard workup and purification equipment

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-fluorochroman-4-one (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3-4 equivalents) to N,N-dimethylformamide (3-4 equivalents) at 0 °C. Stir the mixture for 30 minutes at this temperature.

-

Slowly add the freshly prepared Vilsmeier reagent to the solution of 6-fluorochroman-4-one via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.

-

Quantitative Data (Predicted based on analogous reactions):

| Parameter | Value |

| Yield | 75-85% |

| Purity | >95% (after column) |

| Appearance | Pale yellow solid |

Note: The exact yield and reaction conditions may require optimization.

Applications in the Synthesis of Bioactive Heterocycles

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is a versatile building block for the synthesis of various fused heterocyclic systems, which are known to possess a wide range of biological activities. The reactive aldehyde and chloro groups allow for facile derivatization.

Synthesis of Pyrazolo[4,3-c]chromene Derivatives (Antimicrobial Agents)

The aldehyde functionality can readily undergo condensation with hydrazine derivatives to form pyrazole-fused chromenes. Pyrazole and its fused derivatives are known to exhibit significant antimicrobial and antiparasitic activities.[5]

Experimental Protocol: Synthesis of 2-phenyl-2,5-dihydro-6-fluoro-pyrazolo[4,3-c]chromene

-

Materials:

-

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

-

Phenylhydrazine

-

Ethanol or Acetic Acid

-

Reflux condenser

-

-

Procedure:

-

Dissolve 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

-

Add phenylhydrazine (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

-

Quantitative Data (Predicted based on analogous reactions):

| Parameter | Value |

| Yield | 80-90% |

| Appearance | Crystalline solid |

Anticipated Biological Activity:

Derivatives of pyrazolo[4,3-c]chromene are expected to exhibit antibacterial and antifungal activities. Screening against various bacterial and fungal strains is recommended.

Synthesis of Pyrimido[5,4-c]chromene Derivatives (Anticancer Agents)

The 4-chloro-2H-chromene-3-carbaldehyde scaffold can be used to construct pyrimidine-fused chromenes, which have been investigated for their potential as anticancer agents.[6]

Experimental Protocol: Synthesis of 4-amino-8-fluoro-5H-chromeno[4,3-d]pyrimidine

This protocol involves a multi-step synthesis starting from the title intermediate. A plausible route involves the conversion of the aldehyde to a nitrile, followed by reaction with a suitable nitrogen source to form the pyrimidine ring. A more direct, though less documented, approach might involve reaction with formamidine or a similar reagent.

Anticipated Biological Activity:

Pyrimido[5,4-c]quinoline derivatives, structurally related to chromenopyrimidines, have shown antiproliferative activity by targeting topoisomerase and EGFR.[6] It is plausible that pyrimido[5,4-c]chromene derivatives could exhibit similar mechanisms of action.

Visualizing Synthetic Pathways and Workflows

To aid in the understanding of the synthetic strategies, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for the target intermediate.

Caption: Synthetic applications of the intermediate.

Conclusion

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is a promising synthetic intermediate for the generation of novel heterocyclic compounds with potential applications in drug discovery. The protocols provided herein offer a foundation for the synthesis and derivatization of this versatile scaffold. Further research into the biological activities of its derivatives is warranted to fully explore their therapeutic potential. The unique substitution pattern of this intermediate provides a gateway to a chemical space that remains largely unexplored, offering exciting opportunities for the development of new chemical entities with improved pharmacological profiles.

References

- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. ajol.info [ajol.info]

- 4. iajpr.com [iajpr.com]

- 5. scielo.br [scielo.br]

- 6. Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Biological Activity of 4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of the biological activities of chromene derivatives, with a focus on halogenated compounds related to 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde. While specific data for this exact molecule is limited in publicly available literature, this document extrapolates from structurally similar compounds to provide insights into potential applications and research directions.

Introduction to Chromene Derivatives

Chromenes are a class of heterocyclic compounds containing a benzene ring fused to a pyran ring.[1] This scaffold is prevalent in a variety of natural products and synthetic molecules, exhibiting a wide range of pharmacological properties.[1][2] The biological versatility of chromene derivatives has made them a subject of intense research in medicinal chemistry for the development of new therapeutic agents.[1][3] Among the various classes, 2H-chromenes and 4H-chromenes have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, into the chromene structure can significantly modulate the biological activity of these compounds.[4][5]

Potential Biological Activities

Anticancer Activity

Halogenated chromene derivatives have emerged as a promising class of anticancer agents.[6][7] Studies have shown that these compounds can induce mitotic arrest, multinucleation, and senescence in cancer cells.[7] A key mechanism of action for some chromene derivatives is the disruption of microtubule polymerization by binding to the colchicine binding site of β-tubulin.[7][8] This interference with the cytoskeleton leads to cell cycle arrest and subsequent apoptosis.[7] Furthermore, some derivatives have been shown to trigger the extrinsic apoptotic pathway.[7]

Potential Signaling Pathway for Anticancer Activity:

Antimicrobial Activity

Halogenated 2H-chromene derivatives have demonstrated significant in vitro activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[4][9] The presence of multiple halogen atoms on the chromene scaffold appears to enhance the antibacterial potential.[4] For instance, tri-halogenated 3-nitro-2H-chromene derivatives have shown potent anti-staphylococcal activity with low cytotoxicity.[4][9]

One of the proposed mechanisms for the antibacterial action of 3-nitro-2H-chromenes is the inhibition of thioredoxin reductase (TrxR), an enzyme essential for bacterial survival.[4]

Potential Signaling Pathway for Antimicrobial Activity:

Quantitative Data

The following tables summarize the biological activity of various halogenated chromene derivatives as reported in the literature. It is important to note that these are not derivatives of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde but are structurally related and provide an indication of potential efficacy.

Table 1: Anticancer Activity of Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile Derivatives [5]

| Compound | Substituents | Cancer Cell Line | IC50 (µM) |

| 6e | 6-chloro, 4'-fluoro | MCF-7 | 15.6 ± 1.2 |

| 6j | 6-bromo, 4'-fluoro | MCF-7 | 12.5 ± 0.9 |

Table 2: Antimicrobial Activity of Halogenated 3-Nitro-2H-Chromene Derivatives [4][9]

| Compound | Substituents | Bacterial Strain | MIC (µg/mL) |

| 5s | 2-(4-bromophenyl)-6-bromo-8-chloro | S. aureus | 4 |

| 5s | 2-(4-bromophenyl)-6-bromo-8-chloro | S. epidermidis | 1-4 |

| CMRN3 | 3-(2-bromoacetyl) | B. cereus | 0.75 |

| CMRN3 | 3-(2-bromoacetyl) | E. coli | 1.5 |

| CMRN6 | 3-(2,2-dibromoacetyl) | B. cereus | 0.75 |

| CMRN6 | 3-(2,2-dibromoacetyl) | E. coli | 1.5 |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of chromene derivatives, based on methods reported in the literature. These can serve as a starting point for the investigation of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde derivatives.

General Synthesis of 4-Chloro-2H-chromene-3-carbaldehydes

This protocol is adapted from the synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde.[10]

Workflow for Synthesis:

Materials:

-

Appropriately substituted flavanone (starting material)

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF) - often used in Vilsmeier-Haack reactions

-

Ice-cold water

-

Ethanol for recrystallization

-

Round-bottom flask

-

Stirrer

-

Thin Layer Chromatography (TLC) equipment

Procedure:

-

In a round-bottom flask, dissolve the starting flavanone derivative in DMF.

-

Slowly add phosphorus oxychloride to the stirred solution at a controlled temperature (e.g., 0 °C).

-

Allow the reaction mixture to stir at room temperature or with gentle heating for several hours (e.g., 6-7 hours).[10]

-

Monitor the progress of the reaction using TLC.

-

Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.

-

A precipitate of the crude product should form.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Dry the crude product.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.